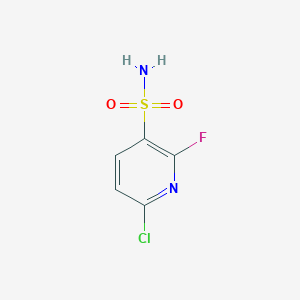
6-Chloro-2-fluoropyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-fluoropyridine-3-sulfonamide is a chemical compound with the CAS Number: 1989672-79-8 . It has a molecular weight of 210.62 and its molecular formula is C5H4ClFN2O2S . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClFN2O2S/c6-4-2-1-3 (5 (7)9-4)12 (8,10)11/h1-2H, (H2,8,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as boiling point were not available in the retrieved data .Mécanisme D'action
The mechanism of action of 6-Chloro-2-fluoropyridine-3-sulfonamide involves the binding of the compound to the active site of the target enzyme or protein. This binding inhibits the activity of the enzyme or protein, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein it targets. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This can have therapeutic applications in the treatment of glaucoma, epilepsy, and other conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Chloro-2-fluoropyridine-3-sulfonamide in lab experiments is its high potency and selectivity. This allows for the study of specific enzymes and proteins with minimal interference from other molecules. However, the compound's high potency can also lead to toxic effects, making it important to use appropriate safety measures in lab experiments.
Orientations Futures
There are several future directions for the use of 6-Chloro-2-fluoropyridine-3-sulfonamide in scientific research. One direction is the development of drugs that target specific enzymes and proteins involved in disease processes. Another direction is the study of the compound's interactions with other molecules, which could lead to the development of new therapeutic agents. Additionally, the compound's potential as a diagnostic tool could be explored, particularly in the field of cancer research.
In conclusion, this compound is a chemical compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents and diagnostic tools.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-fluoropyridine-3-sulfonamide involves the reaction of 6-chloro-2-fluoropyridine with sulfonamide in the presence of a catalyst. The reaction takes place in a solvent such as acetonitrile or dimethylformamide. The product is obtained through filtration and purification processes.
Applications De Recherche Scientifique
Réactions de couplage de Suzuki–Miyaura
6-Chloro-2-fluoropyridine-3-sulfonamide : peut servir de substrat précieux dans les réactions de couplage croisé de Suzuki–Miyaura. Ces réactions impliquent le couplage d’un borate d’aryle ou de vinyle avec un halogénure d’aryle ou de vinyle, catalysé par un complexe de palladium. Les conditions réactionnelles douces et la tolérance aux groupes fonctionnels font de cette méthode une méthode largement applicable en synthèse organique .
Propriétés
IUPAC Name |
6-chloro-2-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMWFXNYMZKNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2395532.png)
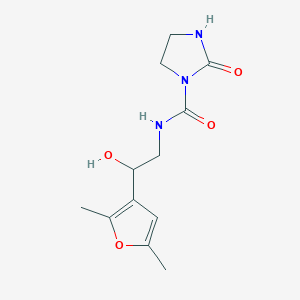
![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)
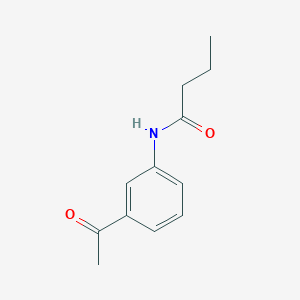


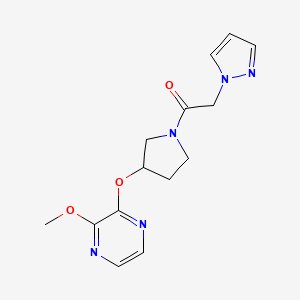
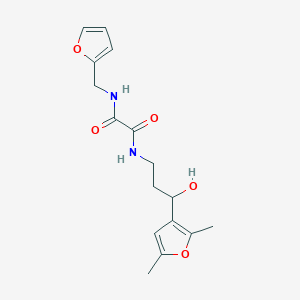
![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)
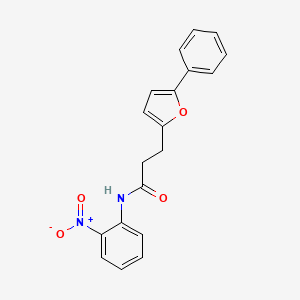
![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)
